3,5-Diamino-n-(2-hydroxyphenyl)benzamide
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Overview
Description
3,5-Diamino-n-(2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H13N3O2. It is a derivative of benzamide, featuring both amino and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diamino-n-(2-hydroxyphenyl)benzamide can be synthesized through a polycondensation reaction. One method involves reacting 3,5-diamino-N-(4-hydroxyphenyl)benzamide with different chiral amino acid-based diacids in the presence of molten tetrabutylammonium bromide as a green medium . This method eliminates the need for toxic and volatile organic solvents, making it a safer and more environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and the use of ionic liquids as solvents are likely to be employed to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-n-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides and related derivatives.
Scientific Research Applications
3,5-Diamino-n-(2-hydroxyphenyl)benzamide has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of high-performance polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3,5-diamino-n-(2-hydroxyphenyl)benzamide involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diamino-N-(4-hydroxyphenyl)benzamide
- 3,3’-Dimethyl-4,4’-diaminodiphenylmethane
- 3,3’,4,4’-Diphenyl ether tetracarboxylic dianhydride
Uniqueness
3,5-Diamino-n-(2-hydroxyphenyl)benzamide is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in the synthesis of high-performance polymers and nanocomposites .
Properties
IUPAC Name |
3,5-diamino-N-(2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-9-5-8(6-10(15)7-9)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,14-15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDFXCJZVPLORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)N)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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